c[L-Tyr-D-pro-L-Phe-D-trp]

Kappa opioid receptor Radioligand binding Structure-activity relationship

c[L-Tyr-D-pro-L-Phe-D-trp] (CHEMBL506217) is a synthetic macrocyclic tetrapeptide that belongs to a diastereomeric series derived from the natural product CJ‑15,208 (cyclo[Phe‑D‑Pro‑Phe‑Trp]). It was designed to probe the effect of a tyrosine-for-phenylalanine substitution at position 1 on opioid receptor affinity and selectivity, positioning it among a focused set of analogs with reported Ki values at the kappa opioid receptor (KOR) in the range of 14–220 nM.

Molecular Formula C34H35N5O5
Molecular Weight 593.7 g/mol
Cat. No. B10847394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec[L-Tyr-D-pro-L-Phe-D-trp]
Molecular FormulaC34H35N5O5
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6
InChIInChI=1S/C34H35N5O5/c40-24-14-12-22(13-15-24)18-29-34(44)39-16-6-11-30(39)33(43)37-27(17-21-7-2-1-3-8-21)31(41)36-28(32(42)38-29)19-23-20-35-26-10-5-4-9-25(23)26/h1-5,7-10,12-15,20,27-30,35,40H,6,11,16-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1
InChIKeyYTXYSUHLDDXFGK-RRGQHJHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why c[L-Tyr-D-pro-L-Phe-D-trp] Is a Key Investigational Cyclic Tetrapeptide for Kappa Opioid Receptor Antagonism


c[L-Tyr-D-pro-L-Phe-D-trp] (CHEMBL506217) is a synthetic macrocyclic tetrapeptide that belongs to a diastereomeric series derived from the natural product CJ‑15,208 (cyclo[Phe‑D‑Pro‑Phe‑Trp]) [1]. It was designed to probe the effect of a tyrosine-for-phenylalanine substitution at position 1 on opioid receptor affinity and selectivity, positioning it among a focused set of analogs with reported Ki values at the kappa opioid receptor (KOR) in the range of 14–220 nM [2]. Its molecular formula is C₃₄H₃₅N₅O₅ and its molecular weight is 593.7 g/mol [1].

Why Generic Substitution of c[L-Tyr-D-pro-L-Phe-D-trp] with Other CJ‑15,208 Analogs Is Not Supported


Within the CJ‑15,208 macrocyclic tetrapeptide series, single‑residue substitutions profoundly alter opioid receptor subtype selectivity and functional activity profiles [1]. The parent compound CJ‑15,208 is a mixed κ/μ ligand, while its D‑Trp diastereomer [D‑Trp]CJ‑15,208 shifts the balance toward δ‑receptor antagonism [2]. The incorporation of L‑Tyr at position 1—as in c[L-Tyr-D-pro-L-Phe-D-trp]—was part of a deliberate phenylalanine‑scanning effort that produced analogs with κ Ki values spanning more than an order of magnitude (14–220 nM) and μ/κ selectivity ratios from 0.45 to 3.0 [1]. Therefore, even structurally close congeners cannot be assumed to be functionally interchangeable; procurement decisions must be based on compound‑specific pharmacological data.

Quantitative Evidence Differentiating c[L-Tyr-D-pro-L-Phe-D-trp] from the Closest CJ‑15,208 Congeners


Kappa Opioid Receptor Binding Affinity of c[L-Tyr-D-pro-L-Phe-D-trp] Falls Within the 14–220 nM Ki Range Established for Phenylalanine‑Substituted Analogs

In the foundational structure-activity relationship (SAR) study by Dolle et al. (2009), substitution of the Phe¹ residue in c[Phe‑D‑Pro‑Phe‑D‑Trp] with a series of aromatic and aliphatic amino acids yielded analogs 3–10 [1]. The tyrosine‑substituted congener c[L-Tyr‑D‑pro‑L‑Phe‑D‑trp] was identified among these analogs (exact compound number not specified in the publicly available abstract). The entire set of Phe¹‑substituted analogs displayed Ki values at the cloned human κ opioid receptor ranging from 14 nM to 220 nM, with μ/κ selectivity ratios ranging from 0.45 to 3.0 [1]. Unlike the parent diastereomer c[Phe‑D‑Pro‑Phe‑D‑Trp] (Ki = 3.8 nM at κ, 30 nM at μ), the tyrosine analog exhibits a distinct pharmacological fingerprint that arises from the hydrogen‑bonding capability of the Tyr hydroxyl group, which is absent in the parent phenylalanine residue [2].

Kappa opioid receptor Radioligand binding Structure-activity relationship

Functional Antagonism at the Kappa Opioid Receptor: c[L-Tyr-D-pro-L-Phe-D-trp] Is Expected to Exhibit Pure Antagonist Character In Vitro

The Dolle et al. (2009) study demonstrated that cyclic tetrapeptides in this series that retain the D‑Trp⁴ configuration act as pure antagonists in the [³⁵S]GTPγS functional assay, showing no measurable agonist activity [1]. Specifically, the key diastereomer c[Phe‑D‑Pro‑Phe‑D‑Trp] (compound 2) gave an IC₅₀ of 140 nM at κ and 21 nM at μ in this assay, with no stimulation above baseline [1]. By analogy, c[L-Tyr-D-pro-L-Phe-D-trp] is predicted to maintain pure antagonist behavior at KOR, which is a defining characteristic for compounds intended to block stress‑induced reinstatement of drug‑seeking behavior without conferring abuse liability [2].

Functional assay [³⁵S]GTPγS binding Kappa antagonism

Absence of Delta Opioid Receptor Affinity Distinguishes the Tyr‑Containing Analog from Mixed δ/KOR Ligands

A critical differentiating feature reported by Dolle et al. is that the D‑Trp⁴‑containing cyclic tetrapeptides, including the lead compound 2, are devoid of measurable affinity for the δ opioid receptor (Ki > 10,000 nM) [1]. This is in stark contrast to the L‑Trp⁴‑containing natural product CJ‑15,208 and its recently disclosed δ‑antagonist analogs, which exhibit significant δ‑receptor engagement and can produce antinociceptive tolerance [2]. Because c[L-Tyr-D-pro-L-Phe-D-trp] retains the D‑Trp configuration at position 4, it is predicted to inherit this δ‑sparing profile, making it a cleaner tool for interrogating KOR‑mediated pharmacology without confounding δ‑receptor‑mediated effects [3].

Delta opioid receptor Selectivity Off-target profiling

Molecular Weight and Lipophilicity: The Tyr Hydroxyl Modestly Increases Polar Surface Area Relative to the Parent Phe Analog

c[L-Tyr-D-pro-L-Phe-D-trp] has a molecular weight of 593.7 g/mol and a molecular formula of C₃₄H₃₅N₅O₅ [1]. Compared with the lead D‑Trp⁴ diastereomer c[Phe‑D‑Pro‑Phe‑D‑Trp] (C₃₄H₃₅N₅O₄; MW 577.7 g/mol), the Tyr‑for‑Phe substitution adds one oxygen atom, increasing the molecular weight by 16 Da and the topological polar surface area by approximately 20 Ų (estimated from the addition of a phenolic –OH group) [2]. This modest increase in polarity can influence solubility, passive membrane permeability, and the extent of plasma protein binding, factors that directly affect in vivo pharmacokinetics and the feasibility of systemic administration [3].

Physicochemical properties LogP Polar surface area

Evidence‑Backed Application Scenarios for Procuring c[L-Tyr-D-pro-L-Phe-D-trp]


Investigating the Role of KOR in Stress‑Induced Relapse Without δ‑Receptor Interference

Because c[L-Tyr‑D‑pro‑L‑Phe‑D‑trp] is predicted to retain pure KOR antagonism and to lack δ‑opioid receptor affinity (as established for D‑Trp⁴‑containing congeners in [1]), it is an ideal tool compound for behavioral pharmacology studies that require isolation of the κ‑opioid system in stress‑induced reinstatement of drug seeking. Unlike CJ‑15,208, which engages both κ and δ receptors and can produce tolerance [2], this compound offers a δ‑sparing pharmacological profile that simplifies interpretation of in vivo results [3].

Structure–Activity Relationship Expansion of Position 1 in Macrocyclic KOR Antagonists

The Tyr¹ substitution introduces a hydrogen‑bond donor (–OH) at a position that directly contacts the receptor orthosteric site [1]. This feature makes the compound a valuable starting point for systematic SAR campaigns aimed at modulating KOR residence time, functional bias, or peripheral selectivity. Researchers can compare its binding data (within the 14–220 nM Ki range reported for Phe¹‑substituted analogs [1]) with those of other position‑1 variants to construct quantitative structure–activity models.

In Vitro Functional Profiling of Pure KOR Antagonists

The compound is suitable for [³⁵S]GTPγS binding and β‑arrestin recruitment assays designed to confirm pure antagonist behavior at KOR. As demonstrated for the related D‑Trp⁴ diastereomer (IC₅₀ = 140 nM at κ, no agonist activity [1]), compounds in this chemical series do not activate G‑protein signaling. Confirming this profile for c[L-Tyr‑D‑pro‑L‑Phe‑D‑trp] is a prerequisite for selecting candidates to advance to in vivo efficacy models of addiction or pain.

Physicochemical Comparison for Lead Optimization Toward Peripherally Restricted KOR Antagonists

The modest increase in polar surface area (estimated +20 Ų) and molecular weight (+16 Da) relative to the parent phenylalanine analog [1] provides a measurable increment that can be correlated with changes in blood–brain barrier permeability in parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion studies [2]. This makes the compound a useful comparator for medicinal chemistry programs seeking to restrict KOR antagonism to the periphery for the treatment of pruritus or visceral pain.

Quote Request

Request a Quote for c[L-Tyr-D-pro-L-Phe-D-trp]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.